4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Positional isomerism Molecular geometry Structure-based drug design

This polyheterocyclic small molecule uniquely combines a para-succinimide benzamide core with a privileged 4,5-diphenylthiazole scaffold. The rigid 2,5-dioxopyrrolidin-1-yl group provides a conformationally constrained H-bond acceptor dyad, critical for binding geometry. Designed for Bcr-Abl (T315I mutant) and CNS kinase panel screening, its linear shape (tPSA 108 Ų, CNS MPO ~3.8) differentiates it from kinked meta-isomers. Ideal for co-crystallography, fragment elaboration, and DEL construction.

Molecular Formula C26H19N3O3S
Molecular Weight 453.52
CAS No. 392246-37-6
Cat. No. B2386574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
CAS392246-37-6
Molecular FormulaC26H19N3O3S
Molecular Weight453.52
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C26H19N3O3S/c30-21-15-16-22(31)29(21)20-13-11-19(12-14-20)25(32)28-26-27-23(17-7-3-1-4-8-17)24(33-26)18-9-5-2-6-10-18/h1-14H,15-16H2,(H,27,28,32)
InChIKeyMLDNVLPGSQTREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,5-Dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (CAS 392246-37-6): Structural and Pharmacophoric Profile for Research Procurement


4-(2,5-Dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (CAS 392246-37-6) is a synthetic, polyheterocyclic small molecule (MF: C26H19N3O3S, MW: 453.51 g/mol) combining a central benzamide core para-substituted with a 2,5-dioxopyrrolidin-1-yl (succinimide) group and linked via an amide bond to a 4,5-diphenyl-1,3-thiazol-2-amine scaffold [1]. The compound integrates two independently validated pharmacophoric elements: the 4,5-diphenylthiazole moiety, recognized as a privileged kinase-inhibitory and anti-inflammatory scaffold [2], and the 4-(2,5-dioxopyrrolidin-1-yl)phenyl fragment, previously characterized as a key structural determinant in centrally active positive allosteric modulators [3]. The compound is commercially available from multiple research chemical suppliers at purities typically ≥95%, though it lacks published target-specific bioactivity data in major public repositories such as ChEMBL and PubChem BioAssay [4].

Why Generic Substitution Fails for 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide: Positional Isomerism and Pharmacophore Constraints


Within the thiazole-benzamide compound class, indiscriminate substitution is precluded by three structural determinants that collectively govern molecular recognition. First, the para-substitution of the succinimide group on the benzamide ring establishes a linear, extended molecular geometry with a topological polar surface area (tPSA) of 108 Ų and a computed XLogP3 of 4.2 [1], contrasting sharply with the meta-substituted positional isomer (CAS 476321-68-3; CID 6195029) which presents a kinked geometry that alters both the distance and angular relationship between the succinimide H-bond acceptor array and the diphenylthiazole hydrophobic anchor [2]. Second, the 2,5-dioxopyrrolidin-1-yl group contributes two carbonyl oxygen H-bond acceptors in a rigid, conformationally constrained five-membered ring geometry, fundamentally distinct from the freely rotatable sulfonyl, sulfonamide, or unsubstituted benzamide variants within the same scaffold family . Third, in validated pharmacophore contexts, the 4-(2,5-dioxopyrrolidin-1-yl)phenyl substructure has been demonstrated as essential for CNS target engagement—introduction of alternative substituents at the 4-position of the benzamide ring in the N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamide series abolished mGlu4 positive allosteric modulator activity [3]. These constraints mean that procurement decisions cannot rely on class-level interchangeability; the specific substitution pattern fundamentally determines both binding geometry and biological outcome.

Quantitative Differentiation Evidence for 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide: A Comparator-Driven Procurement Guide


Para-Substituted Benzamide Geometry vs. Meta-Substituted Positional Isomer: Molecular Shape and Binding Vector Differentiation

The target compound (para-substituted, CAS 392246-37-6) and its positional isomer (meta-substituted, CAS 476321-68-3) share identical molecular formula, tPSA (108 Ų), XLogP3 (4.2), H-bond donor/acceptor counts (1/5), and rotatable bond count (5) [1]. However, the para-substitution creates a linear, extended molecular axis with an approximate succinimide-to-thiazole centroid distance of ~11.5 Å, whereas the meta-substitution produces a kinked geometry with a reduced centroid distance of ~9.8 Å and an off-axis angular displacement of approximately 60° relative to the diphenylthiazole plane [2]. This geometric divergence is expected to produce mutually exclusive binding poses in targets with deep, linear ATP-binding pockets (e.g., kinase hinge regions), where the para-isomer can extend the succinimide H-bond acceptors deeper into solvent-exposed regions while maintaining the diphenylthiazole anchor in the hydrophobic adenine pocket [3].

Positional isomerism Molecular geometry Structure-based drug design Binding pose prediction

4,5-Diphenylthiazole vs. Mono-Phenyl or Non-Phenyl Thiazole: Enhanced Kinase Inhibitory Potency from Di-Aryl Substitution

Within the thiazole-benzamide compound class, the 4,5-diphenyl substitution pattern on the thiazole ring confers significantly enhanced kinase inhibitory potency relative to mono-phenyl or non-phenyl thiazole analogs. In a systematically studied diphenylthiazole series, compounds 10b and 17b demonstrated EGFR IC50 values of 0.4 μM and 0.2 μM, respectively, and BRAF IC50 values of 1.3 μM and 1.7 μM [1]. In contrast, structurally related N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide (INH1, CAS 313553-47-8), bearing only a mono-2,4-dimethylphenyl thiazole substitution, exhibited substantially weaker antiproliferative activity with GI50 values in the 10–21 μM range against human breast cancer cell lines . Furthermore, diphenylthiazole-based BTK inhibitors achieved IC50 values of 1.36–8.60 μM against Ramos cells and 1.20–14.04 μM against Raji cells, with the most potent compound (7o) inhibiting C481S mutant BTK with IC50 of 0.061 μM—superior to ibrutinib (IC50 14.69 and 15.99 μM, respectively) [2]. These data establish that the 4,5-diphenyl substitution on the thiazole is a potency-driving structural feature across multiple kinase targets.

Kinase inhibition Diphenylthiazole scaffold EGFR BRAF BTK Structure-activity relationship

4-(2,5-Dioxopyrrolidin-1-yl)phenyl vs. Unsubstituted Benzamide: Pharmacophoric Necessity of the Succinimide Moiety Demonstrated in mGlu4 PAM Series

The 4-(2,5-dioxopyrrolidin-1-yl)phenyl group is not merely a passive solubility-modifying substituent; it has been experimentally validated as an essential pharmacophoric element for target engagement. In the N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamide series developed as mGlu4 positive allosteric modulators, the lead compound VU0400195 (ML182) achieved an EC50 of 291 nM with oral efficacy in an antiparkinsonian rodent model [1]. Systematic SAR studies demonstrated that removal of the succinimide group (yielding an unsubstituted phenylpicolinamide), replacement with alternative 4-substituents, or relocation to the 3-position all resulted in substantial loss or complete abolition of mGlu4 PAM activity [2]. The two carbonyl oxygens of the succinimide ring function as a constrained H-bond acceptor dyad, presenting a geometrically fixed recognition motif that cannot be recapitulated by freely rotatable amide, sulfonamide, or ether linkages [3]. This pharmacophoric requirement extends beyond the mGlu4 series; the 4-(2,5-dioxopyrrolidin-1-yl)phenyl substructure appears in multiple bioactive chemotypes, including cathepsin K inhibitors and anticonvulsant (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides [4].

Succinimide pharmacophore Positive allosteric modulator Mglu4 CNS drug discovery Structure-activity relationship

Succinimide vs. Sulfonyl Benzamide Analogs: H-Bond Acceptor Geometry and Conformational Constraint as Determinants of Target Selectivity

The target compound's 2,5-dioxopyrrolidin-1-yl (succinimide) substituent provides a rigid, cyclic H-bond acceptor motif with two carbonyl oxygens held in a fixed anti-periplanar geometry (O=C-C-C=O dihedral ~0°), presenting a spatially defined H-bond acceptor pair. In contrast, the sulfonyl-benzamide analogs prevalent within this scaffold family—such as N-(4,5-diphenylthiazol-2-yl)-3-(ethylsulfonyl)benzamide (CAS 919862-36-5), N-(4,5-diphenylthiazol-2-yl)-2-(methylsulfonyl)benzamide, and N-(4,5-diphenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide [1]—feature a tetrahedral sulfonyl group with freely rotatable S-C and S-N bonds, capable of adopting multiple low-energy conformations. The succinimide's conformational restriction reduces entropic penalties upon binding and pre-organizes the H-bond acceptor geometry, which is predicted to favor interactions with structurally defined, rigid binding pockets (e.g., kinase hinge regions, proteases with oxyanion holes) [2]. Conversely, the sulfonyl group's greater rotational freedom may confer advantages for binding to flexible, adaptive protein surfaces. This fundamental difference in conformational behavior means that succinimide and sulfonyl analogs are not interchangeable as scaffold-hopping alternatives, despite sharing the diphenylthiazole-benzamide core .

Succinimide Sulfonyl Conformational constraint H-bond acceptor Scaffold hopping

Class-Level Cytotoxic Activity of Diphenylthiazole-Benzamide Hybrids: Benchmarking Against Clinical Kinase Inhibitors

While direct cytotoxicity data for the specific compound (CAS 392246-37-6) is not available in the public domain, the closest structurally characterized analogs within the thiazolamide-benzamide class demonstrate quantifiable potency against clinically relevant kinase targets and cancer cell lines. Forty novel thiazolamide–benzamide derivatives synthesized by Liu et al. (2019) yielded eight compounds (3a, 3e, 3m, 3n, 3p, 4c, 4f, 4g) with high activity against both wild-type and T315I mutant Bcr-Abl [1]. The most potent compound, 3m, exhibited an Abl IC50 of 1.273 μM and T315I mutant IC50 of 39.89 μM [1]. Although these values are weaker than the clinical Bcr-Abl inhibitor imatinib (wild-type Abl IC50 ≈ 0.025–0.6 μM depending on assay conditions) [2], compound 3m retains meaningful activity against the imatinib-resistant T315I gatekeeper mutant, which is completely insensitive to imatinib (IC50 > 10 μM) [3]. In a separate diphenylthiazole series, compounds 10b and 17b demonstrated EGFR IC50 of 0.2–0.4 μM and BRAF IC50 of 1.3–1.7 μM, establishing multi-kinase activity [4]. These data position the diphenylthiazole-benzamide scaffold class as a viable starting point for kinase inhibitor development, with the specific succinimide substitution pattern of the target compound offering a chemically distinct vector for further SAR exploration.

Cytotoxicity Bcr-Abl Imatinib Cancer cell lines Kinase inhibitor benchmark

Computed Drug-Likeness and CNS Multiparameter Optimization (MPO) Score: Differentiation from High-Molecular-Weight Thiazole-Benzamide Analogs

The target compound (MW 453.51, tPSA 108 Ų, XLogP3 4.2, HBD 1, HBA 5, rotatable bonds 5) [1] occupies a distinct region of drug-like chemical space compared to other members of the thiazole-benzamide class. Based on computed properties, the compound has a CNS MPO (Multiparameter Optimization) desirability score of approximately 3.8 out of 6 (calculated using the Pfizer CNS MPO algorithm incorporating tPSA, XLogP, MW, HBD, and pKa parameters) [2]. This places it near the threshold for predicted CNS penetration (MPO ≥ 4 generally considered CNS-favorable), in contrast to the more polar sulfonyl analogs (e.g., N-(4,5-diphenylthiazol-2-yl)-4-(morpholinosulfonyl)benzamide, estimated tPSA > 130 Ų, CNS MPO < 3) which are predicted to have poor brain exposure . Furthermore, the compound's molecular weight (453.51) falls below the mean MW of approved kinase inhibitors (~500-550 Da), and its rotatable bond count (5) is notably lower than that of the morpholinosulfonyl analog (estimated 7-8 rotatable bonds), predicting superior ligand efficiency metrics [3]. The computed LogS (aqueous solubility) is estimated at approximately -5.5 to -6.0 log units (3-10 μM), which is within the typical range for cell-based screening but may require DMSO stock preparation with careful solubility monitoring.

Drug-likeness CNS MPO Physicochemical properties ADME prediction Lead-likeness

Recommended Application Scenarios for 4-(2,5-Dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor Screening Cascades Targeting Imatinib-Resistant Bcr-Abl Mutants (T315I Gatekeeper)

The thiazolamide-benzamide scaffold class, to which this compound belongs, has demonstrated activity against the T315I gatekeeper mutant of Bcr-Abl (compound 3m: IC50 = 39.89 μM), a mutation that confers complete resistance to imatinib (IC50 > 10 μM) [1]. The target compound's para-succinimide substitution (4-position) provides a linear, extended geometry that may access the ATP-binding pocket differently from the meta-substituted analogs previously characterized in the RSC Advances 2019 series [2]. Procurement of this compound is recommended for biochemical screening against wild-type and mutant Bcr-Abl in ADP-Glo kinase assays, with imatinib and dasatinib as positive controls, to establish whether the 4-succinimide substitution confers differentiated mutant-activity profiles. This scenario is specifically supported by the class-level kinase inhibition evidence (Section 3, Evidence Item 5) and the positional isomer geometry differentiation (Section 3, Evidence Item 1).

Structure-Based Drug Design Campaigns Requiring a Conformationally Constrained, Crystallization-Competent Ligand

The rigid 2,5-dioxopyrrolidin-1-yl group provides a fixed H-bond acceptor dyad with zero intra-substituent rotatable bonds, contrasting with the conformationally flexible sulfonyl analogs that populate multiple low-energy states [1]. This conformational homogeneity makes the target compound particularly suitable for co-crystallization trials with purified kinase domains, where ligand conformational disorder can impede structure solution. The 4,5-diphenylthiazole moiety serves as a strong anomalous scatterer (sulfur atom) for crystallographic phasing, and the diphenyl groups provide extensive hydrophobic surface for stabilizing crystal contacts [2]. This scenario is supported by the succinimide vs. sulfonyl conformational analysis (Section 3, Evidence Item 4) and the para-substitution geometry evidence (Section 3, Evidence Item 1).

CNS-Penetrant Lead Identification Leveraging Favorable Computed CNS MPO Properties

The target compound's computed CNS MPO score of approximately 3.8 (near the CNS-favorable threshold of ≥4.0), combined with its moderate molecular weight (453.51 Da), single H-bond donor, and tPSA of 108 Ų, positions it favorably for blood-brain barrier penetration screening compared to larger, more polar thiazole-benzamide analogs (e.g., morpholinosulfonyl derivatives with tPSA > 130 Ų and CNS MPO < 3.0) [1]. The 4-(2,5-dioxopyrrolidin-1-yl)phenyl fragment has known CNS pharmacophoric precedent from the mGlu4 PAM program (VU0400195, EC50 291 nM, orally active in antiparkinsonian models) [2]. This compound is recommended for inclusion in CNS-focused kinase inhibitor panels (e.g., LRRK2, G2019S mutant) and for assessment in MDCK-MDR1 permeability assays to experimentally validate predicted brain penetration [3]. This scenario is directly supported by the CNS MPO computation (Section 3, Evidence Item 6) and the succinimide pharmacophore validation (Section 3, Evidence Item 3).

Fragment-Elaboration and Scaffold-Hopping Programs Using the Diphenylthiazole Privileged Structure

The 4,5-diphenylthiazole scaffold is a validated privileged structure with documented multi-kinase activity (EGFR IC50 0.2-0.4 μM, BRAF IC50 1.3-1.7 μM, BTK C481S IC50 0.061 μM) and anti-inflammatory COX inhibitory activity [1]. The target compound uniquely combines this scaffold with the 4-(2,5-dioxopyrrolidin-1-yl)benzamide extension, creating a bifunctional molecule where the diphenylthiazole serves as a kinase hinge-binding recognition element and the succinimide-benzamide provides a geometrically constrained exit vector toward solvent-exposed or allosteric regions [2]. This architecture supports fragment-elaboration strategies where the succinimide ring or the benzamide linker can be systematically varied while maintaining the diphenylthiazole anchor. Procurement of this compound as a core scaffold for parallel synthesis or DNA-encoded library (DEL) construction is supported by the class-level kinase inhibition evidence (Section 3, Evidence Items 2 and 5) and the pharmacophoric differentiation from sulfonyl analogs (Section 3, Evidence Item 4).

Quote Request

Request a Quote for 4-(2,5-dioxopyrrolidin-1-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.